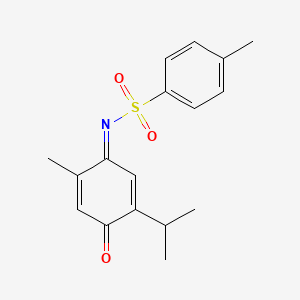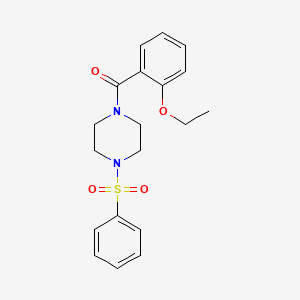
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide, also known as AFHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of hydrazinecarboxamides and has been found to exhibit promising biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cellular processes such as cell cycle regulation, apoptosis, and inflammation. N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes such as PI3K, Akt, and NF-κB, which are known to play a critical role in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been found to exhibit several biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It has also been shown to possess antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutics for various diseases. However, its low solubility in aqueous solutions and poor bioavailability pose significant challenges in its development as a drug candidate. Further studies are needed to optimize its pharmacokinetic properties and to develop more efficient delivery systems.
Direcciones Futuras
The potential applications of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide in the field of medicinal chemistry are vast, and several future directions can be explored. One promising direction is the development of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide-based drug delivery systems that can improve its solubility and bioavailability. Another direction is the optimization of its pharmacokinetic properties to enhance its efficacy and reduce its toxicity. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide can be achieved through a multi-step process involving the reaction of 3-acetylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product, N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anticancer properties against various cancer cell lines such as breast cancer, lung cancer, and leukemia. N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.
In addition to its anticancer properties, N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has also been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to possess antibacterial activity against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-[(2-fluorobenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-10(21)11-5-4-6-12(9-11)18-16(23)20-19-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJWGDHGIFHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)


